![molecular formula C11H9N5O2S B2357062 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203356-94-8](/img/structure/B2357062.png)
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a research compound. It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves starting with an acid (like hippuric acid), converting it into a corresponding ester, and then reacting it with hydrazine hydrate to form a hydrazide . The hydrazide is then cyclized into a 5-substituted 1,3,4-oxadiazole-2-thione . This intermediate is then reacted with alkyl or aryl halides to afford the final compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms . The structure also exhibits intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the conversion of an acid into a corresponding ester, the formation of a hydrazide from the ester and hydrazine hydrate, and the cyclization of the hydrazide into a 5-substituted 1,3,4-oxadiazole-2-thione .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and mass studies .Scientific Research Applications
Anticancer Potential
Research highlights the design and synthesis of derivatives of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide for anticancer applications. These derivatives have shown moderate to excellent anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some exhibiting higher activities than reference drugs Ravinaik et al., 2021. Additionally, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been explored, demonstrating promising anticancer activity and good oral drug-like behavior Tiwari et al., 2017.
Nematocidal Activity
A novel series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has been synthesized, displaying significant nematocidal activity against Bursaphelenchus xylophilus. Notable compounds from this series have shown better effectiveness than commercial agents, offering potential as lead compounds for nematicide development Liu et al., 2022.
Antimicrobial Applications
Research into thiazole-based 1,3,4-oxadiazoles heterocycles has demonstrated considerable antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents Desai et al., 2016. Furthermore, novel 1,2,4-oxadiazole and thiadiazole derivatives have been synthesized, showing moderate to good antimicrobial properties against various pathogens, suggesting their utility in addressing resistant microbial strains Gilani et al., 2011.
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including those related to this compound, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid. These studies provide insights into the physicochemical and theoretical aspects of corrosion inhibition, aiding in the development of new protective agents Ammal et al., 2018.
Mechanism of Action
Target of Action
The compound, N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is a type of oxadiazole derivative . Oxadiazoles are physiologically active heterocyclic compounds known for their diverse biological activities . They have been recognized as promising scaffolds in medicinal chemistry Oxadiazole derivatives have been found to exhibit anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other activities . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
One study suggests that a congener of a similar compound inhibits c-myc-max dimerization, suggesting that its mode of action is through binding c-myc . This interaction results in the inhibition of the proliferation of c-Myc-overexpressing cells .
Biochemical Pathways
For instance, in the context of anticancer activity, the compound could potentially interfere with the signaling pathways involved in cell proliferation and survival .
Result of Action
The result of the compound’s action would depend on its specific biological activity. For instance, in the context of anticancer activity, one study found that a similar compound inhibited the proliferation of c-Myc-overexpressing HL60 and Daudi cells with single-digit micromolar IC50 values by causing growth arrest at the G0/G1 phase .
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-6-13-14-10(18-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKDJCMXZOBZDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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